N-Formyl-L-methionyl-L-leucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-methionyl-L-leucyl-L-leucine is a tripeptide composed of L-methionine, L-leucine, and L-leucine in a linear sequence with a formyl group at the amino terminus. This compound is known for its role in inducing leucocyte chemotaxis and macrophage activation, making it a significant molecule in immunological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-leucine typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of L-methionine, followed by its coupling with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The formyl group is then introduced at the amino terminus to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Hydroxymethyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-methionyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structure-activity relationship studies.
Biology: Acts as a potent inducer of leucocyte chemotaxis and macrophage activation, making it valuable in immunological studies.
Medicine: Investigated for its potential role in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
N-Formyl-L-methionyl-L-leucyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leucocytes. This binding triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in directing the inflammatory response to sites of infection or tissue damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: Another formylated tripeptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-tyrosine: A variant with a tyrosine residue, exhibiting different receptor binding affinities and biological activities.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of two leucine residues, which influence its receptor binding and chemotactic properties. This distinct structure allows it to interact with a specific subset of formyl peptide receptors, leading to unique biological effects compared to other formylated peptides .
Eigenschaften
CAS-Nummer |
59881-00-4 |
---|---|
Molekularformel |
C18H33N3O5S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H33N3O5S/c1-11(2)8-14(17(24)21-15(18(25)26)9-12(3)4)20-16(23)13(19-10-22)6-7-27-5/h10-15H,6-9H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
JIEPPWMHTXIHGQ-KKUMJFAQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.